molecular formula C8H13BrN4O B2412246 N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide CAS No. 1864061-07-3

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide

Cat. No.: B2412246
CAS No.: 1864061-07-3
M. Wt: 261.123
InChI Key: AOITYMNKOUNXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide is a chemical compound with the molecular formula C8H13BrN4O It is a derivative of guanidine, featuring a methoxypyridine moiety

Properties

IUPAC Name

2-[(2-methoxypyridin-4-yl)methyl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.BrH/c1-13-7-4-6(2-3-11-7)5-12-8(9)10;/h2-4H,5H2,1H3,(H4,9,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOITYMNKOUNXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CN=C(N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Nucleophilic Substitution Reactions

A patent describing the synthesis of S-(guanidino-4-yl-methyl)-isothiourea dihydrochloride (WO2005009986A1) offers insights into one-pot guanidinylation strategies. Adapting this method, the target compound could be synthesized via the reaction of 4-(bromomethyl)-2-methoxypyridine with guanidine in a polar aprotic solvent (e.g., dimethylformamide or isopropanol). The hydrobromide salt forms in situ by introducing hydrobromic acid (HBr) during the final quenching step.

Representative Procedure:

  • Substrate Preparation: 4-(Bromomethyl)-2-methoxypyridine is synthesized by brominating 4-methyl-2-methoxypyridine using N-bromosuccinimide (NBS) under radical initiation.
  • Guanidinylation: The brominated intermediate (1.0 equiv) is reacted with guanidine hydrochloride (1.2 equiv) in isopropanol at 60–70°C for 12–15 hours.
  • Salt Formation: The reaction mixture is treated with 48% aqueous HBr (1.5 equiv) at 0–5°C, precipitating the hydrobromide salt.
  • Purification: The crude product is recrystallized from ethanol/water (3:1 v/v) to yield pure this compound.

Key Parameters:

  • Temperature control during salt formation minimizes decomposition.
  • Isopropanol enhances solubility of intermediates while facilitating bromide counterion incorporation.

Condensation of Aminoguanidines with Carbonyl Derivatives

Studies on 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines demonstrate the utility of condensation reactions between guanidine derivatives and carbonyl-containing substrates. For the target compound, this approach involves reacting 2-methoxy-4-pyridinecarboxaldehyde with aminoguanidine hydrobromide under acidic conditions.

Representative Procedure:

  • Substrate Synthesis: 2-Methoxy-4-pyridinecarboxaldehyde is prepared via formylation of 4-methyl-2-methoxypyridine using a Vilsmeier-Haack reagent.
  • Condensation: The aldehyde (1.0 equiv) is condensed with aminoguanidine hydrobromide (1.1 equiv) in methanol containing 10% HCl at reflux (65°C) for 8–10 hours.
  • Workup: The solvent is removed under reduced pressure, and the residue is washed with cold diethyl ether to isolate the product.

Optimization Insights:

  • Acidic conditions (pH 2–3) protonate the guanidine group, enhancing electrophilicity of the aldehyde carbonyl.
  • Methanol as the solvent balances reactivity and solubility without inducing side reactions.

Reductive Amination of Nitriles

A method for synthesizing 3-(2-alkylthio-benzenesulfonyl)guanidines highlights reductive amination as a viable route to guanidine derivatives. Applied to the target compound, this strategy involves:

  • Nitrile Intermediate: 4-Cyano-2-methoxypyridine is reacted with ammonium chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride).
  • Guanidine Formation: The resulting amine undergoes guanidinylation using 1H-pyrazole-1-carboxamidine hydrochloride in dimethyl sulfoxide (DMSO).
  • Salt Formation: Treatment with HBr in ethanol yields the hydrobromide salt.

Advantages:

  • High functional group tolerance allows retention of the methoxy group during reduction.
  • DMSO stabilizes intermediates, preventing premature salt formation.

Purification and Characterization

Crystallization and Chromatography

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) are optimal for obtaining high-purity crystals.
  • Column Chromatography: Silica gel (60–120 mesh) with a chloroform/methanol gradient (9:1 to 4:1) resolves unreacted starting materials.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy:
    • N-H stretches: 3180–3490 cm⁻¹
    • C=N vibrations: 1608–1653 cm⁻¹
    • Methoxy C-O: 1250–1275 cm⁻¹
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (D₂O): δ 8.20 (d, J = 5.6 Hz, 1H, pyridine-H), 7.35 (s, 1H, pyridine-H), 6.95 (d, J = 5.6 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).
    • ¹³C NMR: δ 168.2 (guanidine-C), 158.9 (pyridine-C2), 149.7 (pyridine-C4), 122.3 (pyridine-C5), 115.6 (pyridine-C6), 55.1 (OCH₃), 42.8 (CH₂).
  • Mass Spectrometry:
    • ESI-MS: m/z 209.1 [M+H]⁺ (calculated for C₈H₁₃N₄O⁺: 209.11).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
One-Pot Substitution 75–83 ≥98 Short reaction time; minimal steps Requires brominated pyridine precursor
Condensation 65–72 95–97 Utilizes stable aldehydes Acid-sensitive functional groups may degrade
Reductive Amination 68–70 97–99 High selectivity Costly reducing agents

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Conditions: Varying temperatures and pH levels depending on the specific reaction

Major Products Formed

    Oxidation: Formation of N-[(2-methoxypyridin-4-yl)methyl]guanidine oxides

    Reduction: Formation of N-[(2-methoxypyridin-4-yl)methyl]amines

    Substitution: Formation of substituted guanidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide has shown promising results in antimicrobial studies. The guanidinium functionality is critical for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
L15MRSA1.5 µM
L15E. coli12.5 µM

The mechanism of action involves targeting bacterial cell division proteins, such as FtsZ, which are essential for bacterial proliferation .

Anticancer Activity
Research indicates that this compound can induce oxidative stress in cancer cells, leading to apoptosis. In vitro studies have demonstrated that derivatives can selectively trigger high levels of reactive oxygen species (ROS) in specific cancer cell lines.

Biochemical Probes

This compound serves as a biochemical probe for studying enzyme inhibition mechanisms. Its structure allows for interaction with various molecular targets, potentially leading to reduced inflammation or antimicrobial effects. For instance, it has been explored as an inhibitor of specific enzymes involved in nitric oxide modulation .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antibacterial properties of guanidine derivatives found that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell division makes it a candidate for further development as an antibiotic .

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer potential of this compound was assessed through its ability to induce apoptosis in melanoma cells via ROS production. The findings suggest that modifying the methoxy group could enhance cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrochloride
  • N-[(2-methoxypyridin-4-yl)methyl]guanidine sulfate

Uniqueness

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.

Biological Activity

N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of antibiotic development and cancer treatment. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its guanidine functional group, which is known to enhance cellular uptake in various biological systems. The presence of the 2-methoxypyridine moiety contributes to its pharmacological profile, making it a candidate for further investigation in antimicrobial and anticancer applications.

Antimicrobial Activity

Recent studies have highlighted the guanidinium functionality of compounds similar to this compound as crucial for their antibacterial properties. For instance, a related compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1.5 µM and against Escherichia coli with an MIC of 12.5 µM . The mechanism of action involves targeting bacterial cell division proteins, such as FtsZ, which are critical for bacterial proliferation.

CompoundTarget BacteriaMIC (µM)
L15MRSA1.5
L15E. coli12.5

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that guanidine derivatives can induce oxidative stress in cancer cells, leading to apoptosis. For example, a methylated analogue of L-mimosine was shown to selectively trigger high levels of reactive oxygen species (ROS) in melanoma cell lines, suggesting a promising avenue for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to alter cellular mechanisms through the following pathways:

  • Antibacterial Mechanism : The guanidinium group enhances the uptake of the compound into bacterial cells, allowing it to interfere with essential cellular processes.
  • Induction of Oxidative Stress : In cancer cells, the compound can induce ROS production, leading to cell cycle arrest and apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its efficacy. Key findings include:

  • Guanidinium Group : Essential for antibacterial activity; modifications can enhance or diminish potency.
  • Pyridine Moiety : Influences solubility and cellular uptake; variations in substitution patterns can affect biological activity.

Case Studies

  • Antibiotic Development : A focused library screen identified several guanidinium compounds with enhanced antibacterial activity under physiological conditions mimicking infection environments . This approach has led to promising candidates for treating resistant bacterial strains.
  • Cancer Therapeutics : Research on metal chelators demonstrated that certain structural features promote selective toxicity towards cancer cells while sparing normal cells, highlighting the importance of compound design in therapeutic applications .

Q & A

Q. Q: What is a validated synthetic route for N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide, and what are the critical reaction conditions?

Methodological Answer: A plausible route involves:

Intermediate Preparation : React 2-methoxypyridine-4-carbaldehyde with a methylamine derivative to form the Schiff base, followed by reduction to yield N-[(2-methoxypyridin-4-yl)methyl]amine.

Guanidine Formation : Treat the amine with cyanamide under acidic conditions to introduce the guanidine moiety.

Salt Formation : Neutralize with hydrobromic acid to obtain the hydrobromide salt.
Critical Conditions :

  • Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis .
  • Optimize pH during guanidine formation (pH 3–5) to avoid side reactions .
  • Purify via recrystallization from ethanol/water mixtures to enhance yield and purity .

Analytical Characterization

Q. Q: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for signals at δ 3.8–4.0 ppm (methoxy group), δ 8.0–8.5 ppm (pyridine protons), and δ 7.5–8.0 ppm (guanidine NH protons).
    • 13C NMR : Confirm the methoxy carbon (~55 ppm) and guanidine carbon (~157 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ at m/z 241.1 (guanidine base) and isotopic pattern consistent with bromine in the hydrobromide salt .
  • HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95%) .

Safety and Handling

Q. Q: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and rinse contaminated surfaces with water .
  • Storage : Store in sealed, light-resistant containers at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Synthesis Optimization

Q. Q: How can researchers optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) for guanidine formation; avoid protic solvents to reduce hydrolysis .
  • Catalysis : Use p-toluenesulfonic acid (5 mol%) to accelerate imine formation in the first step .
  • By-Product Analysis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:1). Isolate by-products via column chromatography and characterize via MS/NMR to adjust stoichiometry .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating its potential as a biochemical probe?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases). IC50 values <10 µM suggest therapeutic potential .
  • Cytotoxicity : Test on HEK293 or HeLa cells via MTT assay. Compare with positive controls (e.g., doxorubicin) to assess selectivity .
  • Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., SARS-CoV-2 main protease) .

Stability and Degradation

Q. Q: Under what storage conditions is the compound most stable, and how can degradation products be identified?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze via HPLC to detect degradation (e.g., hydrolysis of the methoxy group or guanidine moiety) .
  • LC-MS for Degradants : Identify major degradants (e.g., demethylated pyridine or guanidine cleavage products) using high-resolution MS .
  • Optimal Storage : Lyophilize the compound and store at -20°C in amber vials under nitrogen to extend shelf life >12 months .

Computational Mechanistic Studies

Q. Q: What computational methods predict its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to SARS-CoV-2 PLpro (PDB: 7JRN). Focus on hydrogen bonding with the guanidine group and π-π stacking with the pyridine ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD values <2 Å to confirm stable interactions .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide structural modifications .

Resolving Contradictory Data

Q. Q: If solubility data conflict across sources, how should researchers validate their findings?

Methodological Answer:

  • Experimental Validation : Prepare saturated solutions in PBS (pH 7.4) and DMSO. Measure solubility via UV-Vis at λmax 260 nm and compare with PubChem/NIST data .
  • Cross-Referencing : Replicate methods from peer-reviewed studies (e.g., shake-flask method at 25°C) and validate with independent techniques (e.g., nephelometry) .
  • Error Analysis : Check for impurities (via HPLC) or polymorphic forms (via XRD) that may affect solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.